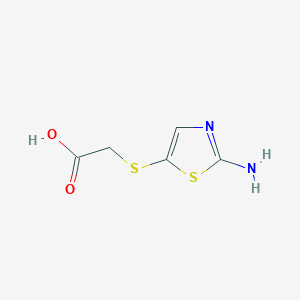
2-((2-Aminothiazol-5-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Aminothiazol-5-yl)thio)acetic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug development and other scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Aminothiazol-5-yl)thio)acetic acid typically involves the reaction of 2-aminothiazole with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
化学反应分析
Types of Reactions: 2-((2-Aminothiazol-5-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2-((2-Aminothiazol-5-yl)thio)acetic acid is a heterocyclic compound containing both sulfur and nitrogen atoms, belonging to the thiazole family. Thiazoles are known for their various biological activities and uses in medicinal chemistry, making them valuable scaffolds for drug development and scientific research .
Chemical Properties
this compound has the molecular formula C5H6N2O2S2 and a molecular weight of approximately 190.2 g/mol. The compound undergoes reactions typical of thiazole derivatives.
Synthesis
The synthesis of this compound typically involves reacting 2-aminothiazole with thioglycolic acid. Industrial settings may use continuous flow synthesis methods to improve yield and control reaction parameters.
Applications
this compound has diverse applications, especially in medicinal chemistry:
- Building Block: It serves as a building block for synthesizing various compounds.
- Pharmacological Research: The compound's significant biological activity makes it interesting for pharmacological research.
- Biological Targets: Studies focus on its binding affinity with biological targets.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Simpler analog without the thioether linkage | Similar antimicrobial properties |
| 2-(2-Aminothiazol-4-yl)acetic acid | Derivative with a different substitution pattern | Comparable biological activities |
| 2-(2-Aminothiazol-5-yl)acetic acid | Closely related compound | Slightly different reactivity |
The thioether linkage in this compound enhances its chemical reactivity and biological activity compared to similar compounds, contributing to its versatility in drug discovery.
作用机制
The mechanism of action of 2-((2-Aminothiazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .
相似化合物的比较
2-Aminothiazole: A simpler analog with similar biological activities.
2-(2-Aminothiazol-4-yl)acetic acid: Another derivative with comparable properties.
2-(2-Aminothiazol-5-yl)acetic acid: A closely related compound with slight structural differences.
Uniqueness: 2-((2-Aminothiazol-5-yl)thio)acetic acid stands out due to the presence of the thioether linkage, which imparts unique chemical reactivity and biological activity. This structural feature enhances its potential as a versatile scaffold in drug discovery and other applications .
属性
分子式 |
C5H6N2O2S2 |
|---|---|
分子量 |
190.2 g/mol |
IUPAC 名称 |
2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C5H6N2O2S2/c6-5-7-1-4(11-5)10-2-3(8)9/h1H,2H2,(H2,6,7)(H,8,9) |
InChI 键 |
VUDDBIZJIUADAI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)N)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















